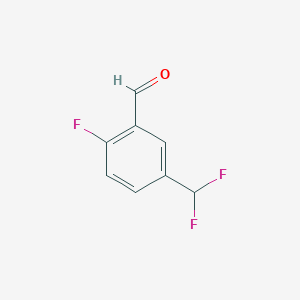
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, a ketone group, and a carboxylic acid group attached to a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by oxidation and carboxylation reactions. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position.
Oxidation: The brominated intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the ketone group.
Carboxylation: Finally, the ketone intermediate undergoes carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, H2SO4)
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or other oxidized derivatives
Reduction: Formation of alcohols or other reduced derivatives
Substitution: Formation of substituted naphthalene derivatives
Esterification: Formation of esters
科学的研究の応用
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the bromine, ketone, and carboxylic acid groups, making it less reactive.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Contains the bromine atom but lacks the ketone and carboxylic acid groups.
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the bromine atom but contains the ketone and carboxylic acid groups.
Uniqueness
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, ketone, and carboxylic acid) on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C11H9BrO3 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
5-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-3,7H,4-5H2,(H,14,15) |
InChIキー |
LZWCFHHDSXFDAI-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1C=CC=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)

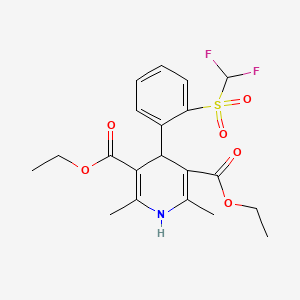
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
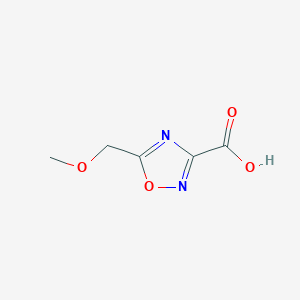
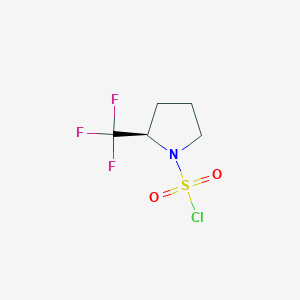
![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
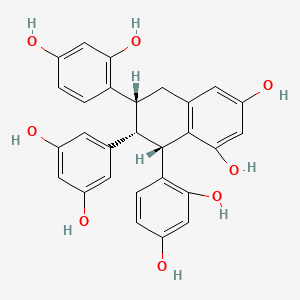

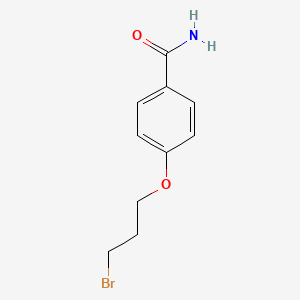
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)

![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)
